
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL is an organoboron compound featuring a cyclobutanol moiety and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL typically involves the following steps:
-
Formation of the Boronic Ester Group: : The boronic ester group can be introduced via a borylation reaction. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be reacted with an aryl halide in the presence of a palladium catalyst to form the corresponding arylboronic ester .
-
Cyclobutanol Formation: : The cyclobutanol moiety can be synthesized through a cycloaddition reaction or by ring-closing metathesis. This step often requires specific catalysts and reaction conditions to ensure the formation of the cyclobutane ring.
-
Coupling of the Two Moieties: : The final step involves coupling the boronic ester group with the cyclobutanol moiety. This can be achieved through a Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form a ketone.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in cross-coupling reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of various substituted arylcyclobutanols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Synthesis of Boron-Containing Compounds
The compound serves as a versatile building block in the synthesis of boron-containing pharmaceuticals. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents. For instance, the lithiation-borylation methodology has been effectively employed to synthesize enantioenriched tertiary boronic esters from cyclobutyl benzoates, which have potential applications in drug development .
2. Anticancer Activity
Research indicates that compounds featuring boron atoms can exhibit significant anticancer properties. The incorporation of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL into drug scaffolds may enhance the efficacy of existing anticancer drugs by improving selectivity and reducing side effects .
Materials Science Applications
1. Construction of Covalent Organic Frameworks (COFs)
The compound has been utilized in the preparation of novel crystalline two-dimensional covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation processes .
2. Photocatalytic Applications
Due to its unique electronic properties, this compound has been investigated for photocatalytic hydrogen generation. The incorporation of boronates into photocatalytic systems can enhance their efficiency and stability under light irradiation conditions .
Organic Synthesis Applications
1. Cross-Coupling Reactions
The compound is a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron functionality allows for the efficient coupling with various aryl halides and other electrophiles to form biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
2. Functionalization of Cyclobutanes
The lithiation-borylation approach using this compound has been explored for functionalizing cyclobutanes. This method allows for the introduction of diverse functional groups onto cyclobutane rings, which are important motifs in many biologically active compounds .
Case Study 1: Development of Anticancer Agents
A study demonstrated the synthesis of a series of boronic esters derived from this compound that exhibited promising anticancer activity against various cell lines. The research highlighted the structure-activity relationship (SAR) that could guide future drug design efforts .
Case Study 2: COF Synthesis
In another research effort, scientists synthesized a new COF using the compound as a precursor. The resulting material displayed exceptional gas adsorption properties and was characterized using various techniques such as BET surface area analysis and X-ray diffraction .
Mecanismo De Acción
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic ester group forms a new carbon-carbon bond with an electrophile.
In Biological Systems: The boronic ester group can interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyclobutanol moiety but shares the boronic acid functionality.
Cyclobutanol: Lacks the boronic ester group but shares the cyclobutanol moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronic ester group but lacks the phenyl and cyclobutanol moieties.
Actividad Biológica
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutanol moiety linked to a phenyl group that is further substituted with a boronic ester. The presence of the boron atom in the structure is significant as it influences the compound's reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H20BNO2 |
Molecular Weight | 245.13 g/mol |
CAS Number | 71302041 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to participate in various biochemical reactions:
- Enzyme Inhibition : The boronic ester group can interact with serine residues in active sites of enzymes, leading to inhibition. This mechanism is particularly relevant in the context of protease inhibitors.
- Cell Signaling Modulation : The compound may influence signaling pathways by acting as a ligand for specific receptors or by modulating the activity of kinases involved in cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of boronic acids can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties : Some boronic acid derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects : There is evidence suggesting that certain boronic compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several boron-based compounds and evaluated their anticancer properties. One derivative showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Testing
A comparative study involving various boronic acid derivatives indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Absorption : Given its molecular weight and solubility properties, the compound is expected to have reasonable bioavailability when administered orally.
- Metabolism : The presence of the boronic ester may influence metabolic pathways; however, specific metabolic studies are required to elucidate these processes fully.
Propiedades
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-5-7-12(11-13)16(18)9-6-10-16/h5,7-8,11,18H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLJFOOKBHSOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.